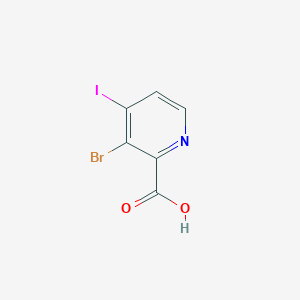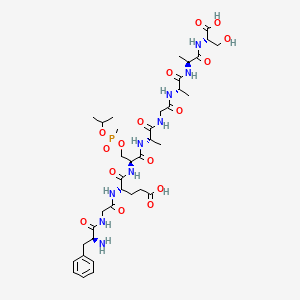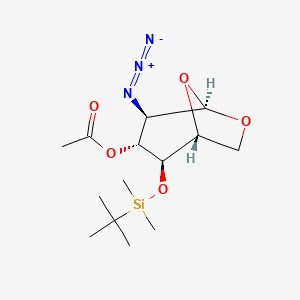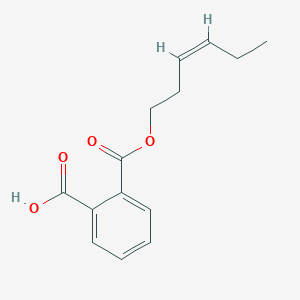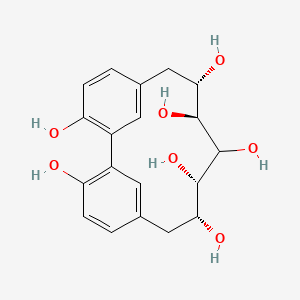
Bepotastine N-Butyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bepotastine N-Butyl Ester is a chemical compound derived from bepotastine, which is a second-generation antihistamine. This compound is primarily used in pharmaceutical research and development as an impurity standard and reference material . Bepotastine itself is known for its effectiveness in treating allergic conditions such as allergic rhinitis and urticaria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bepotastine N-Butyl Ester involves several steps. One common method starts with the reaction of (RS)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine with a 4-halobutanoic acid l-menthyl ester in the presence of a base. This reaction produces (RS)-bepotastine l-menthyl ester, which is then subjected to further reactions to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as esterification, purification, and crystallization to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Bepotastine N-Butyl Ester, like other esters, undergoes several types of chemical reactions, including:
Hydrolysis: This reaction can be catalyzed by either acids or bases, leading to the formation of carboxylic acids and alcohols.
Reduction: Esters can be reduced to primary alcohols using reagents like lithium aluminum hydride.
Substitution: Esters can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong acid catalyst.
Basic Hydrolysis (Saponification): Uses a base such as sodium hydroxide or potassium hydroxide to hydrolyze the ester.
Reduction: Typically involves reagents like lithium aluminum hydride for the reduction of esters to alcohols.
Major Products
Hydrolysis: Produces carboxylic acids and alcohols.
Reduction: Produces primary alcohols.
Substitution: Produces various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bepotastine N-Butyl Ester is used in various scientific research applications, including:
Pharmaceutical Research: As a reference standard for the development and quality control of antihistamine drugs.
Chemical Synthesis: Used in the study of esterification and hydrolysis reactions.
Biological Studies: Investigated for its potential effects on biological systems and its role in allergic reactions.
Mecanismo De Acción
Bepotastine N-Butyl Ester, being a derivative of bepotastine, shares a similar mechanism of action. It acts as a non-sedating, selective antagonist of the histamine 1 (H1) receptor. This compound stabilizes mast cells and suppresses the migration of eosinophils into inflamed tissues, thereby preventing tissue damage and reducing allergic inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Bepotastine: The parent compound, used as an antihistamine.
Other Esters: Such as ethyl acetate and methyl butyrate, which are commonly used in various industrial applications
Uniqueness
Bepotastine N-Butyl Ester is unique due to its specific structure and its role as an impurity standard in pharmaceutical research. Unlike other esters, it is specifically designed to mimic the impurities found in bepotastine formulations, making it valuable for quality control and regulatory compliance .
Propiedades
Fórmula molecular |
C25H33ClN2O3 |
|---|---|
Peso molecular |
445.0 g/mol |
Nombre IUPAC |
butyl 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoate |
InChI |
InChI=1S/C25H33ClN2O3/c1-2-3-19-30-24(29)8-6-16-28-17-13-22(14-18-28)31-25(23-7-4-5-15-27-23)20-9-11-21(26)12-10-20/h4-5,7,9-12,15,22,25H,2-3,6,8,13-14,16-19H2,1H3/t25-/m0/s1 |
Clave InChI |
MJWJWNKVPXYVJF-VWLOTQADSA-N |
SMILES isomérico |
CCCCOC(=O)CCCN1CCC(CC1)O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
SMILES canónico |
CCCCOC(=O)CCCN1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13431635.png)

![(Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13431653.png)
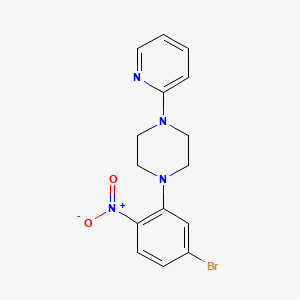
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13431669.png)
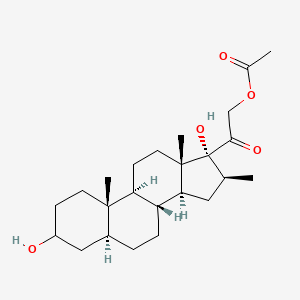
![(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B13431675.png)
